N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Description
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds characterized by a fusion of benzene and oxazole rings
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-4-3-5-19(12-15)27-14-22(26)24-18-9-7-17(8-10-18)23-25-20-11-6-16(2)13-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVQYVUJUZKTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The resulting benzoxazole intermediate is then further functionalized to introduce the phenyl and acetamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties. Research has shown that benzoxazole derivatives can exhibit significant activity against various bacterial and fungal strains.
Medicine: The compound's biological activity makes it a candidate for drug development. It has been investigated for its potential use in treating infections and certain types of cancer.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Benzoxazole: A simpler benzoxazole derivative without additional functional groups.
Phenylacetamide: A compound with a similar acetamide group but lacking the benzoxazole core.
Methylbenzoxazole: A benzoxazole derivative with a methyl group on the benzene ring.
Uniqueness: N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
